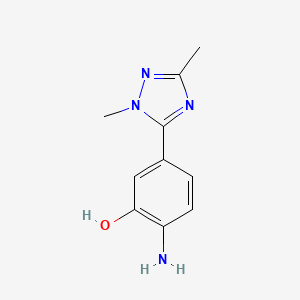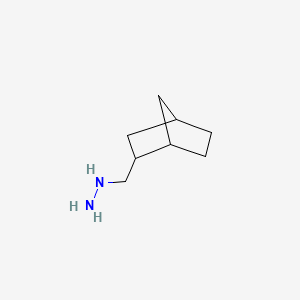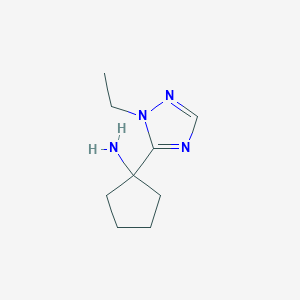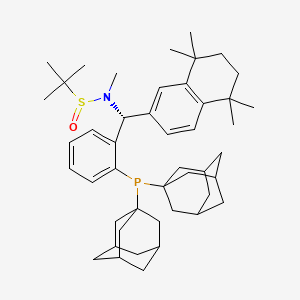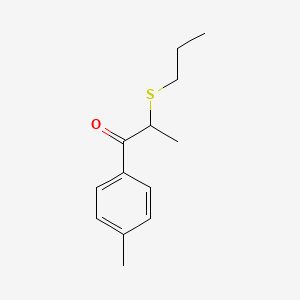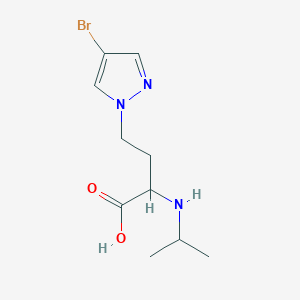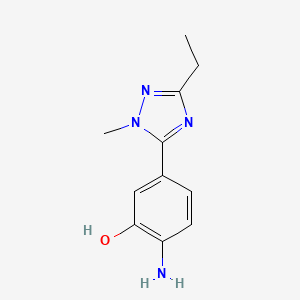
AP3Impurity5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AP3Impurity5 is a chemical compound that has garnered attention in the pharmaceutical industry due to its role as an impurity in drug synthesis. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulated APIs . The presence of impurities, even in small amounts, can influence the efficacy and safety of pharmaceutical products, making impurity profiling crucial .
Vorbereitungsmethoden
The preparation of AP3Impurity5 involves several synthetic routes and reaction conditions. One common method includes a Grignard reaction, where a raw material reacts with a Grignard reagent such as 4-fluorophenylmagnesium halide . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Wissenschaftliche Forschungsanwendungen
AP3Impurity5 has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of AP3Impurity5 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific context in which the compound is studied. Understanding these mechanisms is crucial for developing strategies to mitigate the effects of impurities in pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
AP3Impurity5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other impurities found in pharmaceutical products, such as degradation products and by-products of synthesis . What sets this compound apart is its specific chemical structure and the unique reactions it undergoes. This uniqueness can be leveraged to develop targeted analytical methods for its detection and quantification.
Conclusion
This compound is a significant compound in the pharmaceutical industry due to its role as an impurity in drug synthesis. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is crucial for ensuring the quality and safety of pharmaceutical products.
Eigenschaften
Molekularformel |
C10H17I2NO2 |
|---|---|
Molekulargewicht |
437.06 g/mol |
IUPAC-Name |
tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
ULZVMTHSSTWNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC1CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


